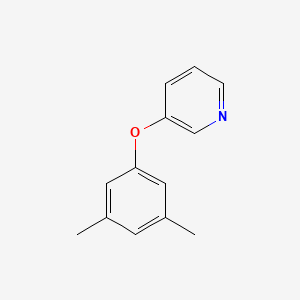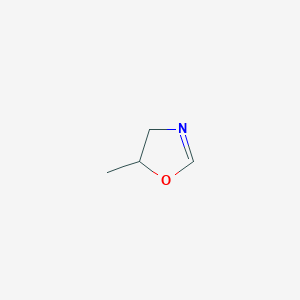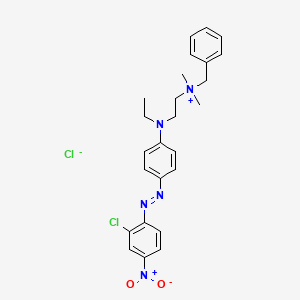
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is an organic compound known for its vibrant dark red color. It is primarily used in the dyeing industry due to its excellent dyeing properties, especially on acrylic fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride involves a multi-step process:
Diazotization: 2-Chloro-4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-dimethylethylenediamine to produce the azo compound.
Quaternization: The resulting azo compound is quaternized with benzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, efficient mixing, and purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Biological Targets: The compound can bind to proteins and nucleic acids, altering their function.
Chemical Transformations: The azo group can be reduced to amines, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Another azo compound with similar dyeing properties but different substituents.
Disperse Red 13: A dye with a similar structure but different functional groups, used in textile dyeing.
C.I. Disperse Red 13: Another azo dye with similar applications in the textile industry.
Uniqueness
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is unique due to its specific combination of functional groups, which provide distinct dyeing properties and reactivity. Its ability to form stable, vibrant colors on acrylic fibers sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
35714-87-5 |
|---|---|
Molekularformel |
C25H29Cl2N5O2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29ClN5O2.ClH/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;/h5-15,18H,4,16-17,19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PXXCCMGFXWJIJS-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



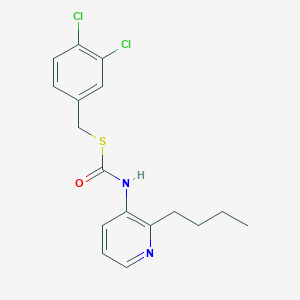
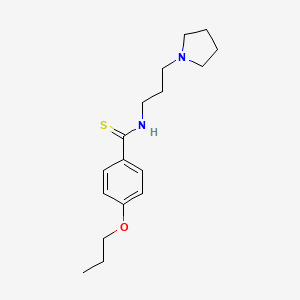
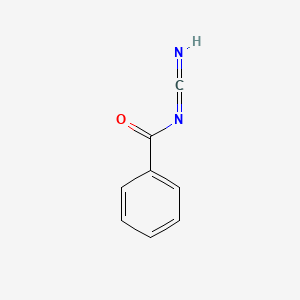


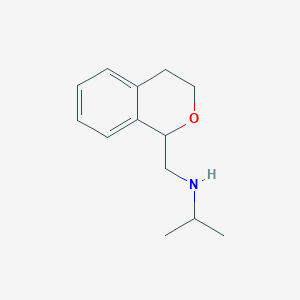
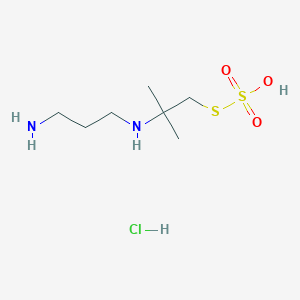
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

